AK-1

概要

説明

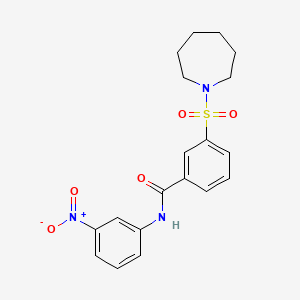

AK-1 is a complex organic compound that features a benzamide core substituted with an azepane sulfonyl group and a nitrophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of AK-1 typically involves a multi-step process:

Formation of the Azepane Sulfonyl Intermediate: The azepane ring is first sulfonylated using a sulfonyl chloride reagent under basic conditions.

Coupling with Benzamide: The sulfonylated azepane is then coupled with a benzamide derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Nitration: The final step involves nitration of the benzamide ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

AK-1 can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

Reduction: 3-(azepan-1-ylsulfonyl)-N-(3-aminophenyl)benzamide

Substitution: Various substituted benzamides depending on the nucleophile used

Hydrolysis: 3-(azepan-1-ylsulfonyl)benzoic acid and 3-nitroaniline

科学的研究の応用

Hepatotoxicity Treatment

AK-1 has been studied for its protective effects against carbon tetrachloride (CCl₄)-induced hepatotoxicity. Research indicates that this compound treatment significantly reduces oxidative stress and cell death in liver cells. In both in vivo and in vitro studies, this compound administration resulted in:

- Decreased serum levels of inflammatory cytokines.

- Histopathological improvements in liver tissue.

- Activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for cellular defense against oxidative damage .

Cancer Therapy

In the realm of oncology, this compound has shown promise as a therapeutic agent against neoplasms. Its mechanism as a cytokine receptor agonist allows it to modulate immune responses, which could be beneficial in cancer treatment. Ongoing research is exploring its efficacy in various cancer types, although clinical results are still pending .

Neurological Disorders

Emerging studies have suggested that this compound derivatives may possess neuroprotective properties. For instance, compounds derived from the quinazoline scaffold similar to this compound have demonstrated significant inhibitory activity against human acetylcholinesterase (hAChE) and β-secretase (hBACE-1), both of which are implicated in Alzheimer’s disease pathology. This suggests potential applications for this compound in neurodegenerative diseases .

Case Study: Hepatotoxicity

A study conducted by Zhou et al. evaluated the effects of this compound on ALI induced by CCl₄. The findings highlighted that:

- In Vivo Results : Mice treated with this compound showed significant reductions in liver damage markers compared to controls.

- In Vitro Results : Primary mouse hepatocytes treated with this compound exhibited reduced cytotoxicity and oxidative stress markers .

Case Study: Cancer Prognosis

Research on the expression levels of adenylate kinase 1 (AK1) in acute myeloid leukemia (AML) patients revealed that high levels of AK1 expression correlated with poorer prognostic outcomes. This suggests that monitoring AK1 levels could aid in clinical decision-making regarding treatment strategies for AML patients undergoing chemotherapy .

Data Summary Table

| Application Area | Mechanism | Key Findings | Future Directions |

|---|---|---|---|

| Hepatotoxicity | Sirt2 Inhibition | Reduced oxidative stress and liver damage | Further clinical trials for ALI |

| Cancer Therapy | Cytokine Agonist | Potential modulation of immune response | Exploration in various cancer types |

| Neurological Disorders | Enzyme Inhibition | Significant activity against hAChE and hBACE-1 | Investigate neuroprotective effects |

作用機序

The mechanism of action of AK-1 depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The azepane sulfonyl group can interact with the active site of the enzyme, while the nitrophenyl group can enhance binding affinity through π-π interactions.

類似化合物との比較

Similar Compounds

- 3-(azepan-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide

- 3-(azepan-1-ylsulfonyl)-N-(2-nitrophenyl)benzamide

- 3-(piperidin-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide

Uniqueness

AK-1 is unique due to the presence of the azepane ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different ring structures, such as piperidine or morpholine derivatives. The position of the nitro group on the phenyl ring also influences its reactivity and binding properties.

生物活性

AK-1, or adenylate kinase 1, is an enzyme that plays a crucial role in cellular energy metabolism, particularly in the regulation of adenine nucleotides such as ATP, ADP, and AMP. This article delves into the biological activity of this compound, highlighting its significance in various physiological processes, potential therapeutic applications, and associated case studies.

1. Role in Energy Metabolism

This compound catalyzes the conversion of ATP and AMP to two ADP molecules, thus maintaining the balance of adenine nucleotides within cells. This enzymatic activity is essential for energy homeostasis, particularly in tissues with high energy demands like skeletal muscle and the brain. Studies have shown that this compound is predominantly expressed in the cytoplasm of skeletal muscle cells, where it regulates muscle contraction and relaxation by modulating adenine nucleotide levels .

2.1 Anti-inflammatory Properties

Recent research indicates that derivatives of 1,4-naphthoquinones, which include compounds related to this compound activity, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit pro-inflammatory cytokines such as interleukin-1β (IL-1β) in THP-1 cells, with IC50 values indicating high potency . The inhibition of inflammatory pathways suggests a potential therapeutic application for this compound in conditions characterized by chronic inflammation.

2.2 Muscle Function and Recovery

This compound deficiency has been linked to impaired muscle function. In animal models lacking this compound, there is an accumulation of ADP leading to delayed skeletal muscle relaxation. This deficiency highlights the enzyme's critical role in muscle recovery following exertion . Furthermore, this compound expression correlates positively with inosine monophosphate (IMP) content in muscle tissues, suggesting its involvement in regulating muscle metabolism and recovery processes .

3.1 Genetic Mutations and Hemolytic Anemia

A notable case study from China identified a compound heterozygous mutation in the AK1 gene associated with chronic nonspherocytic hemolytic anemia (CNSHA). The patient exhibited low enzymatic activity due to mutations classified as pathogenic using bioinformatics tools . This case underscores the importance of this compound in red blood cell metabolism and highlights how genetic variations can lead to significant clinical manifestations.

3.2 Correlation with Meat Quality Traits

In poultry studies, higher expression levels of this compound mRNA were correlated with improved meat quality traits. Transcriptome sequencing revealed that this compound expression was significantly higher in breast muscle compared to leg muscle, suggesting its potential role as a biomarker for meat quality enhancement .

4. Research Findings Summary Table

5. Conclusion

The biological activity of this compound extends beyond its role in energy metabolism; it has implications for inflammation regulation, muscle function, and genetic disorders. Ongoing research into its mechanisms may pave the way for novel therapeutic strategies targeting metabolic diseases and conditions associated with inflammation or muscular dysfunction.

特性

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c23-19(20-16-8-6-9-17(14-16)22(24)25)15-7-5-10-18(13-15)28(26,27)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYBKCHPEBZNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary known molecular target of AK-1?

A1: this compound is a specific inhibitor of the enzyme Sirtuin-2 (SIRT2) [, , , ].

Q2: What are the downstream effects of this compound mediated SIRT2 inhibition?

A2: Inhibiting SIRT2 with this compound has been shown to:

- Alleviate carbon tetrachloride-induced liver injury in vitro and in vivo by attenuating oxidative stress and cell death, partially through activation of the Nrf2 pathway and inhibition of JNK signaling [].

- Induce cell cycle arrest in HCT116 human colon carcinoma cells by downregulating the Snail transcription factor, leading to upregulation of the cyclin-dependent kinase inhibitor p21 [].

- Increase primary cilia formation in human retinal pigment epithelial cells (RPE1) under serum-present conditions by inactivating mammalian target of rapamycin (mTOR) signaling [].

- Decrease tube-forming activity of human umbilical vein endothelial cells (HUVECs) under both normoxia and hypoxia conditions, suggesting a role in angiogenesis [].

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, these can be deduced from its chemical name, 3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not provide specific spectroscopic data like UV-Vis, IR, or NMR for this compound.

Q5: Apart from being a SIRT2 inhibitor, are there other research contexts where "this compound" is mentioned?

A5: Yes, "this compound" has been used to denote other compounds in different research contexts:

- Vibrio strain this compound: A bacterial strain shown to cause coral bleaching in Oculina patagonica. Research focused on the influence of temperature on bacterial adhesion and its relation to coral bleaching [, ].

- Arabidopsis kinase-1 (this compound): A calcium-dependent protein kinase in Arabidopsis thaliana studied for its enzymatic properties, specifically its activation by calcium and phospholipids [].

- Activated carbon fiber (ACF) based on kapok (this compound): A material prepared by activation with diammonium hydrogen phosphate, characterized for its structure and adsorptive properties in wastewater treatment [].

- Acute T-cell lymphoblastic leukemia (T-ALL) T-cell line (this compound): A cell line derived from a patient with T-ALL, studied for its cytotoxic specificity against autologous leukemia cells and allogeneic class-I MHC antigens [].

- Exopolysaccharide producing Pseudomonas sp. strain this compound: A bacterial strain explored for its potential to ameliorate saline stress in soybean plants through exopolysaccharide production and modulation of the HKT1 gene [].

- Sake yeast Akita Ryu-Hana yeast (this compound): A yeast strain isolated for its high ethyl caproate productivity and low acid productivity, used in brewing tests for Ginjo-shu (specially made sake) [].

- Aeromonas hydrophila strain this compound: A bacterial strain isolated from a patient with gastroenteritis and examined for its enterotoxic activity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。